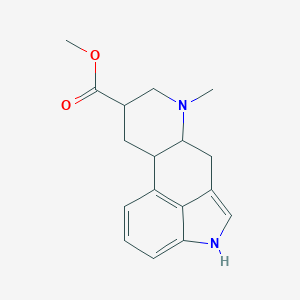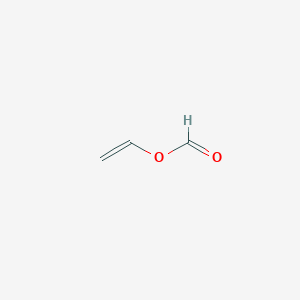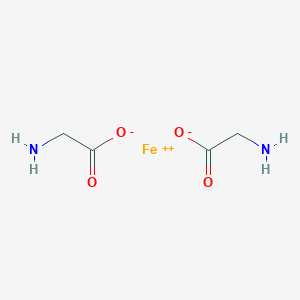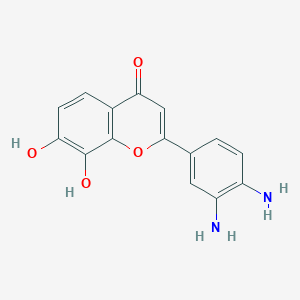
1,7-Dimethylphenanthrene
Descripción general
Descripción
1,7-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da . It is also known by other names such as Phenanthrene, 1,7-dimethyl- and Pimanthrene .
Synthesis Analysis
The synthesis of 1,7-Dimethylphenanthrene has been achieved through a sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols .
Molecular Structure Analysis
The molecular structure of 1,7-Dimethylphenanthrene consists of 16 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1,7-Dimethylphenanthrene .
Physical And Chemical Properties Analysis
1,7-Dimethylphenanthrene has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 59.2±0.8 kJ/mol and a flash point of 168.4±13.7 °C . The index of refraction is 1.676, and the molar refractivity is 71.6±0.3 cm3 .
Aplicaciones Científicas De Investigación
Biodegradation Studies
1,7-Dimethylphenanthrene has been used in studies investigating the biodegradation of crude oil components. For instance, it was used in aqueous clay/oil microcosm experiments with a hydrocarbon-degrading microorganism community . These studies help us understand how these compounds behave in the environment and how they can be broken down by microorganisms.
Forensic Studies
The compound has been used in forensic studies related to oil spills. The ratios of certain compounds, including 1,7-Dimethylphenanthrene, can be used as diagnostic ratios for oil forensic studies . This can be particularly useful in identifying the source of oil spills and correlating different oil samples.
Environmental Toxicology
1,7-Dimethylphenanthrene, like other PAHs, is a ubiquitous environmental toxicant . Studies have shown that alkylated PAHs, which include 1,7-Dimethylphenanthrene, are more abundant than their unsubstituted forms in crude oil and refined petroleum products . They are thought to be major contributors to the overall toxicity of spilled oil . Therefore, understanding the behavior and impact of these compounds is crucial in assessing and mitigating the environmental impact of oil spills.
Adsorption Studies
1,7-Dimethylphenanthrene has been used in studies investigating the adsorption of crude oil components in the presence of clay minerals . These studies can provide valuable insights into how these compounds interact with different surfaces, which can have implications for their environmental fate and transport.
Impact on Diagnostic Ratios
In the context of oil spills and oil-oil correlation, the ratio of C2-dibenzothiophenes to C2-phenanthrenes, which includes 1,7-Dimethylphenanthrene, has been found to be unaffected by both adsorption and biodegradation . This makes this ratio very useful in forensic studies of oil spills and oil-oil correlation .
Propiedades
IUPAC Name |
1,7-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMUISOTIPJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074755 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylphenanthrene | |
CAS RN |
483-87-4 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 1,7-Dimethylphenanthrene in the environment?
A1: 1,7-Dimethylphenanthrene is primarily generated through the combustion of organic matter, particularly wood. Research indicates a strong association between 1,7-Dimethylphenanthrene and the burning of softwoods like pines. [] This compound is often found in higher concentrations in areas with significant wood combustion activity. [] Additionally, 1,7-Dimethylphenanthrene has been identified in coal and coaly shale deposits, suggesting its origin from ancient plant matter, specifically coniferous gymnosperms. []
Q2: How does the presence of 1,7-Dimethylphenanthrene in sediment cores help us understand historical pollution trends?
A2: 1,7-Dimethylphenanthrene serves as a valuable marker for tracing historical pollution trends, particularly those related to wood combustion. [] Analyzing its presence in sediment cores allows researchers to reconstruct past combustion activities. For example, a study of sediment cores from Central Park Lake in New York City revealed a peak in 1,7-Dimethylphenanthrene levels corresponding to periods of increased coal usage in the city's history. [] This information aids in understanding the long-term impact of human activities on the environment.
Q3: Can 1,7-Dimethylphenanthrene help differentiate between various combustion sources?
A3: Yes, the ratio of 1,7-Dimethylphenanthrene to other Dimethylphenanthrene isomers can be used to differentiate between combustion sources. For instance, a higher ratio of 1,7-Dimethylphenanthrene to 2,6-Dimethylphenanthrene suggests a greater contribution from residential wood combustion, especially of softwoods. [] This ratio proves useful in source apportionment studies, helping determine the relative contributions of various sources to overall pollution levels.
Q4: Are there any specific analytical techniques used to quantify 1,7-Dimethylphenanthrene in environmental samples?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for quantifying 1,7-Dimethylphenanthrene in environmental matrices like air particulate matter and sediment samples. [, ] This method provides high sensitivity and selectivity, enabling the separation and detection of 1,7-Dimethylphenanthrene from other compounds in complex mixtures.
Q5: What is the significance of 1,7-Dimethylphenanthrene in studying Black Carbon sequestration?
A5: 1,7-Dimethylphenanthrene, alongside other combustion markers, aids in understanding Black Carbon sequestration in sediments. [] Its presence, especially in conjunction with the 1,7-Dimethylphenanthrene to 2,6-Dimethylphenanthrene ratio, can help distinguish between fossil fuel and wood combustion as sources of Black Carbon. This distinction is crucial for assessing the impact of Black Carbon on the global carbon cycle. For instance, Black Carbon from wood combustion, unlike that from fossil fuels, represents a transfer of carbon from the biosphere to the geosphere. []
Q6: Is 1,7-Dimethylphenanthrene used as a biomarker in any other research areas?
A6: Beyond pollution studies, 1,7-Dimethylphenanthrene finds application as a biomarker in organic geochemistry. Its presence in geological formations, especially alongside other organic compounds like retene, can provide insights into the depositional environment and source of organic matter in ancient sediments. [, , ] This information is valuable for understanding past climates and ecosystems.
Q7: Are there any known challenges or limitations associated with using 1,7-Dimethylphenanthrene as a marker in research?
A7: One challenge in using 1,7-Dimethylphenanthrene as a marker lies in the potential for its degradation in the environment. While relatively stable, it can undergo degradation processes like biodegradation, which may complicate the interpretation of its presence and abundance in certain contexts. [] Additionally, the influence of factors like organic matter source and maturity level on 1,7-Dimethylphenanthrene levels should be carefully considered during data interpretation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)






![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)
![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)



![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
